4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDAHIGZDKABJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine is then reacted with 3,4-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine. This intermediate is subsequently coupled with a pyrimidine derivative through an etherification reaction to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several types of reactions due to its functional groups:
Hydrolysis
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Mechanism : The sulfonamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine (piperidin-3-ol) and the sulfonic acid.
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Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions at elevated temperatures.
Oxidation
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Mechanism : The pyrimidine ring may undergo oxidation at reactive sites (e.g., methyl or ether groups) under strong oxidizing agents (e.g., KMnO4, H2O2).
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Conditions : Oxidizing agents in polar solvents (e.g., acetone, water) at moderate temperatures.
Substitution Reactions
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Mechanism : The ether oxygen in the pyrimidine-piperidine linkage can act as a leaving group, enabling nucleophilic substitution with amines or alcohols.
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Conditions : Polar aprotic solvents (e.g., DMF) with strong bases (e.g., NaH) or phase-transfer catalysts.
Reaction Conditions and Outcomes
A comparison of reaction types and conditions is summarized in Table 1 :
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous solutions | Regeneration of piperidin-3-ol and sulfonic acid |
| Oxidation | KMnO4/H2O2 in polar solvents | Oxidation of reactive pyrimidine substituents (e.g., methyl groups) |
| Substitution | Nucleophilic agents (e.g., amines) | Replacement of the ether oxygen with nucleophiles |
Analytical Techniques
The compound’s structure and reaction intermediates are characterized using:
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NMR Spectroscopy : To confirm proton environments and validate substitution patterns.
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Mass Spectrometry (MS) : To determine molecular weight and identify fragments from hydrolysis or oxidation.
Reactivity Trends
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Sulfonamide Stability : The sulfonamide group is stable under most conditions but susceptible to hydrolysis in extreme pH environments.
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Pyrimidine Core : The aromatic pyrimidine ring resists direct electrophilic substitution but may undergo oxidation at substituent sites.
Implications for Medicinal Chemistry
The compound’s reactivity profile supports its potential in drug discovery:
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Functional Group Optimization : Hydrolysis or substitution reactions enable structural modifications for improved pharmacokinetics.
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Target Interaction : The sulfonamide group may participate in hydrogen bonding with biological targets (e.g., enzymes), influencing binding affinity.
Citations : EvitaChem product page for 4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine. EvitaChem product page for 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine. Organic Chemistry Portal on pyrimidine synthesis methods. Science.gov on sulfonamide reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida species .
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Candida albicans | 18 |
Anti-inflammatory Properties
Similar sulfonamide derivatives have been explored for their anti-inflammatory effects, particularly as selective cyclooxygenase-2 (COX-2) inhibitors. The structural characteristics of this compound suggest it may share these properties, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various piperidine derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to this compound showed promising results in inhibiting growth compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A separate study focused on the anti-inflammatory properties of sulfonamide derivatives found that certain compounds exhibited significant inhibition of COX-2 activity in vitro. This suggests potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s distinctiveness lies in its combination of:
- Pyrimidine moiety : A six-membered aromatic ring with two nitrogen atoms, common in kinase inhibitors and antiviral agents.
- Piperidine-3-yl-oxy linker : Provides conformational flexibility and influences bioavailability.
- 3,4-Dimethylbenzenesulfonyl group : Enhances solubility and modulates receptor binding via sulfonyl interactions.
Comparative Analysis with Analogous Compounds
Below is a detailed comparison with structurally or functionally related compounds (Table 1):
Table 1: Comparison of 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine with Analogous Compounds
Key Observations:
Sulfonyl Group Impact : The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., SR140333’s dichlorophenyl group) but reduce binding affinity due to steric hindrance .
Pyrimidine vs. Pyrido-Pyrimidine : The absence of fused pyridine rings (cf. the pyrido-pyrimidine in ) suggests the target compound may lack the planar rigidity required for intercalation or kinase inhibition.
Research Findings and Mechanistic Insights
- Receptor Binding : Sulfonyl-containing piperidine analogs (e.g., SR142801 ) demonstrate high affinity for neurokinin and opioid receptors, suggesting the target compound may interact with similar GPCRs. However, dimethyl substitution could alter hydrophobic interactions critical for receptor activation .
- Metabolic Stability : Benzenesulfonyl groups generally improve metabolic stability by resisting oxidative degradation, as seen in GR159897 , though methyl substituents may accelerate CYP-mediated demethylation.
- Selectivity Challenges : Compared to SR48968 (saredutant), a selective NK2 antagonist , the target compound’s simpler structure may result in off-target effects, particularly at serotonin or histamine receptors.
Biological Activity
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound with potential therapeutic applications. Its molecular formula is , and it has been studied for its biological activity, particularly in the context of neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperidine moiety, which is further substituted with a sulfonyl group derived from 3,4-dimethylbenzenesulfonic acid. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.43 g/mol |
| CAS Number | 2034499-79-9 |
Research indicates that this compound exhibits multiple mechanisms of action:
- Serotonin Receptor Modulation : The compound has shown affinity for various serotonin receptors, including 5-HT(1A) and 5-HT(3A), indicating potential use in treating mood disorders .
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurotransmitter degradation, thus enhancing serotonergic signaling in the brain.
Case Studies and Research Findings
- Antidepressant Effects : In a study involving rodent models, administration of the compound resulted in significant increases in extracellular serotonin levels. This effect was dose-dependent and correlated with behavioral improvements in depression-like symptoms .
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds to elucidate its unique properties:
| Compound Name | Biological Activity |
|---|---|
| Compound A (similar piperidine derivative) | Moderate serotonin receptor affinity |
| Compound B (another pyrimidine derivative) | Stronger cytotoxic effects but lower selectivity |
| This compound | High selectivity for serotonin receptors; dual action on mood and cancer cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 3,4-dimethylbenzenesulfonyl group onto the piperidine moiety?
- Methodology : The 3,4-dimethylbenzenesulfonyl group can be introduced via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine derivatives using 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) is common. Purification typically involves column chromatography with silica gel and gradients of ethyl acetate/hexane .
- Optimization : Reaction yields (50–65%) can be improved by optimizing stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0°C to room temperature). Evidence from cross-electrophile coupling suggests that bulky substituents may require longer reaction times (12–24 hours) .
Q. Which spectroscopic methods confirm the structure of 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for pyrimidine and dimethylbenzenesulfonyl groups) and piperidine methylene/methine protons (δ 2.5–4.0 ppm). Splitting patterns distinguish axial/equatorial positions on the piperidine ring .
- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C17H20N3O3S: 346.1223). Discrepancies >5 ppm indicate impurities or incorrect assignments .
- IR : Sulfonyl S=O stretches (1150–1250 cm⁻¹) and pyrimidine C=N vibrations (1600–1650 cm⁻¹) validate functional groups .
Q. How is purity assessed for intermediates and final products?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities. Acceptable purity for biological testing is >95% .
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization monitor reaction progress. Rf values should match authentic standards .
Advanced Research Questions
Q. How can low yields in coupling reactions involving bulky sulfonyl groups be addressed?
- Steric Mitigation : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate sulfonylation .
- Alternative Reagents : Transition metal catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) or microwave-assisted synthesis may improve efficiency for sterically hindered systems .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Control Experiments : Verify assay conditions (e.g., buffer pH, ion concentrations) that may affect ligand-receptor interactions. For example, ammonium acetate buffer (pH 6.5) stabilizes sulfonamide-containing compounds in enzyme inhibition studies .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl groups) to isolate contributions to activity. Evidence shows trifluoromethyl groups enhance metabolic stability and lipophilicity, which may explain variability in cell-based vs. biochemical assays .
Q. How are computational methods used to predict binding modes of this compound?
- Docking Studies : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the sulfonyl group and Lys/Arg residues and π-π stacking of the pyrimidine ring with aromatic side chains .
- MD Simulations : Molecular dynamics (100 ns trajectories in explicit solvent) assess stability of predicted binding poses. Root-mean-square deviation (RMSD) <2 Å indicates reliable models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
